molecular formula C20H22N2O3 B215668 N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

Cat. No. B215668
M. Wt: 338.4 g/mol
InChI Key: HHHAUZRPAVWUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHP is a synthetic compound that belongs to the class of isoindolinone derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of DMHP is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. DMHP has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects. In animal studies, DMHP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. DMHP has also been shown to increase the levels of cAMP, a signaling molecule that regulates various physiological processes, including metabolism and immune function.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high degree of purity. DMHP has also been shown to have low toxicity and is relatively stable under various experimental conditions. However, DMHP has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for research on DMHP. One potential area of research is the development of DMHP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the investigation of DMHP's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of DMHP and its effects on various physiological processes.

Synthesis Methods

DMHP can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylacetic acid with ethyl acetoacetate, followed by cyclization with phthalic anhydride. The resulting intermediate is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to yield DMHP.

Scientific Research Applications

DMHP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, DMHP has been shown to have neuroprotective effects against ischemic brain injury and may be a potential treatment for Alzheimer's disease. In psychiatry, DMHP has been studied for its anxiolytic and antidepressant properties. In oncology, DMHP has been shown to inhibit the growth of cancer cells and may be a potential treatment for various types of cancers.

properties

Product Name

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide

InChI

InChI=1S/C20H22N2O3/c1-10-4-5-11(2)15(8-10)21-18(23)12(3)22-19(24)16-13-6-7-14(9-13)17(16)20(22)25/h4-8,12-14,16-17H,9H2,1-3H3,(H,21,23)

InChI Key

HHHAUZRPAVWUMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C3C4CC(C3C2=O)C=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.